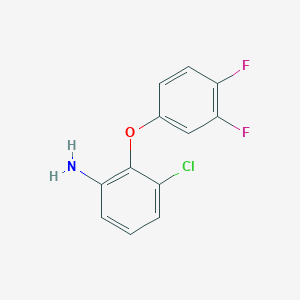

3-Chloro-2-(3,4-difluorophenoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

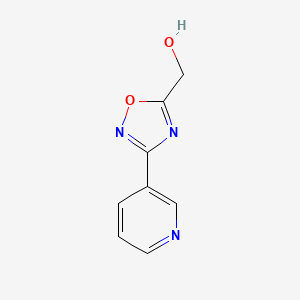

Overview

Description

3-Chloro-2-(3,4-difluorophenoxy)aniline is a chemical compound with the molecular formula C12H8ClF2NO . It has a molecular weight of 255.65 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C=C2)F)F)N . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.65 and a molecular formula of C12H8ClF2NO . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis Processes

- 3-Chloro-2-(3,4-difluorophenoxy)aniline has been utilized in the synthesis of various compounds. For instance, a study demonstrated its use in synthesizing 2-Chloro-4-aminophenol from 3,4-dichloronitrobenzene, followed by a reaction with perfluoro-vinyl-perfluoro-methyl ether (Wen Zi-qiang, 2007).

Nonlinear Optical Materials

- The compound has relevance in the field of nonlinear optical (NLO) materials. Vibrational analysis studies, using Fourier Transform-Infrared and Fourier Transform-Raman techniques, have explored its potential applications in this area (B. Revathi et al., 2017).

Polymer Chemistry

- In polymer chemistry, derivatives of this compound have been used to synthesize polymeric films with fluorescent properties. This involves the creation of Schiff bases and their utilization in polyurethane cationomers (E. Buruianǎ et al., 2005).

Analytical Chemistry

- The compound also finds applications in analytical chemistry. For instance, studies have explored its role in the biotransformation of chemical carcinogens, revealing insights into metabolic pathways (G. Kolar & J. Schlesiger, 1975).

Environmental Science

- In environmental science, chloro derivatives of aniline, like this compound, are significant due to their use in dyes, pharmaceuticals, and agricultural agents. Their adsorption properties have been studied using halloysite adsorbents, providing insights into environmental remediation methods (P. Słomkiewicz et al., 2017).

Molecular Structure and Vibrational Spectra Analysis

- The molecular structure and vibrational spectra of similar compounds have been analyzed, offering valuable information for chemical engineering and materials science (M. Kurt et al., 2004).

Synthesis of Agrochemicals

- The compound is also involved in the synthesis of agrochemicals, as seen in the creation of insecticides like Novaluron, indicating its significance in agricultural chemistry (Wen Zi-qiang, 2008).

Mechanism of Action

Pharmacokinetics

The compound’s molecular weight (29211 g/mol ) suggests that it may be well-absorbed following oral administration. The presence of the chloro and difluorophenoxy groups may influence the compound’s distribution within the body, its metabolism by liver enzymes, and its excretion.

Action Environment

The action, efficacy, and stability of 3-Chloro-2-(3,4-difluorophenoxy)aniline can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues .

properties

IUPAC Name |

3-chloro-2-(3,4-difluorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2NO/c13-8-2-1-3-11(16)12(8)17-7-4-5-9(14)10(15)6-7/h1-6H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMQBVCSOYZLTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C=C2)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1328197.png)

![5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328206.png)

![2-[(3-Hydroxypropyl)amino]nicotinonitrile](/img/structure/B1328208.png)

![(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide](/img/structure/B1328214.png)

![N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1328218.png)

![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide](/img/structure/B1328221.png)